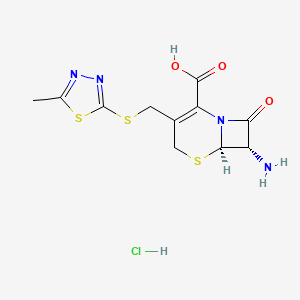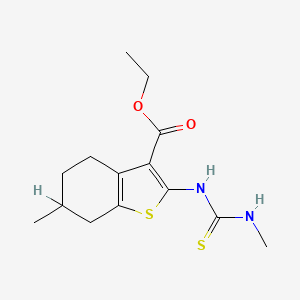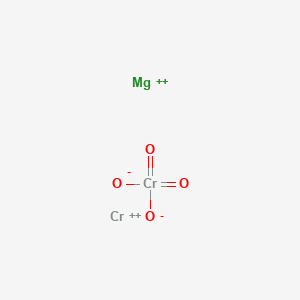
Dichromium magnesium tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichromium magnesium tetraoxide is a compound with the chemical formula Cr₂MgO₄. It is known for its stability and unique properties, making it a subject of interest in various scientific fields. This compound is typically a deep green crystalline solid and is insoluble in water and most solvents at room temperature .
Preparation Methods
Dichromium magnesium tetraoxide is generally synthesized through a solid-phase reaction. The process involves mixing appropriate amounts of chromium oxide and magnesium oxide powders. This mixture is then heated at high temperatures to induce a chemical reaction, resulting in the formation of this compound crystals . Industrial production methods often utilize similar high-temperature solid-state reactions to achieve large-scale synthesis.
Chemical Reactions Analysis
Dichromium magnesium tetraoxide undergoes several types of chemical reactions, including:
Oxidation and Reduction: At high temperatures, it can react with certain acids to form corresponding salts.
Scientific Research Applications
Dichromium magnesium tetraoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology and Medicine:
Mechanism of Action
The mechanism by which dichromium magnesium tetraoxide exerts its effects is primarily through its interaction with other compounds at high temperatures. It acts as a catalyst by providing a surface for reactions to occur, thereby lowering the activation energy required for these reactions. The molecular targets and pathways involved often include the activation of specific chemical bonds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Dichromium magnesium tetraoxide can be compared with other similar compounds such as:
Chromium(III) oxide (Cr₂O₃): Both compounds contain chromium, but chromium(III) oxide is more commonly used as a pigment and in refractory materials.
Magnesium oxide (MgO): While magnesium oxide is widely used for its thermal and electrical insulating properties, this compound offers unique catalytic properties due to the presence of chromium.
Properties
CAS No. |
12053-26-8 |
|---|---|
Molecular Formula |
Cr2MgO4+2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
magnesium;chromium(2+);dioxido(dioxo)chromium |
InChI |
InChI=1S/2Cr.Mg.4O/q;2*+2;;;2*-1 |
InChI Key |
JUKLADJTFOBYEG-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Mg+2].[Cr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


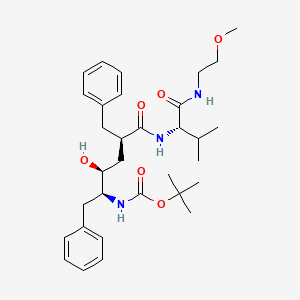
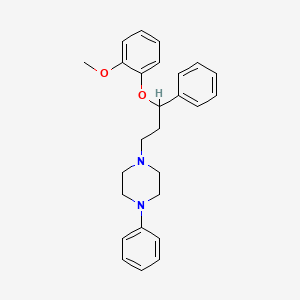

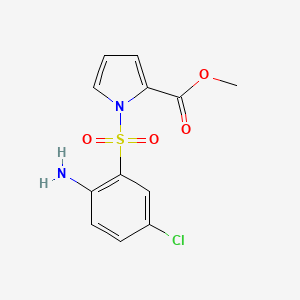
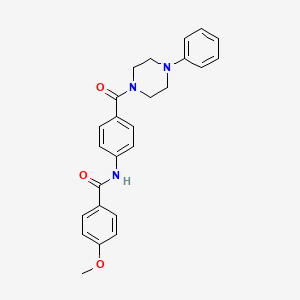
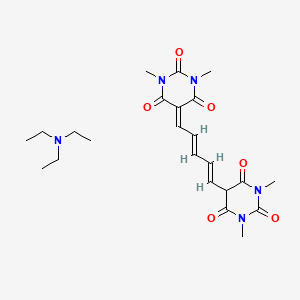
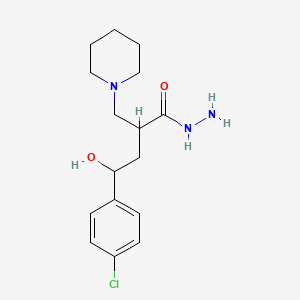
![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12725026.png)




